molecular formula C6H3Cl2NO B012080 4-Chloronicotinoyl chloride CAS No. 100791-00-2

4-Chloronicotinoyl chloride

Cat. No. B012080
M. Wt: 176 g/mol
InChI Key: CSQKICWPCREIJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds related to 4-Chloronicotinoyl chloride, such as 4-chloroquinolines, involves palladium-catalyzed chloroimination of imidoyl chlorides. This reaction is significant for the formation of C-Cl bonds via chloropalladation (Isobe, Takagi, Katagiri, & Uneyama, 2008).

Molecular Structure Analysis

  • Studies on related compounds like 4-methyl morpholinium chlorides provide insights into the molecular structures of chloronicotinoyl-related compounds. These studies typically involve determining bond lengths, angles, and hydrogen bonding patterns (Mentzafos & Terzis, 1993).

Chemical Reactions and Properties

  • The chemical reactions and properties of chloronicotinoyl-related compounds often involve hydrogen-bonded framework structures. For example, 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride forms a three-dimensional framework structure through hydrogen bonds (Vasconcelos et al., 2006).

Physical Properties Analysis

  • The physical properties, such as crystal and molecular structure, of related compounds like 3-chloropropanoyl chloride, have been studied using techniques like gas-phase electron diffraction and ab initio molecular orbital calculations. These studies provide detailed insights into bond lengths, angles, and conformations (Johansen & Hagen, 2006).

Chemical Properties Analysis

  • The chemical properties of chloronicotinoyl-related compounds are diverse. For instance, the introduction of O-sulfonated poly(4-vinylpyrrolidonium) chloride as a catalyst for the synthesis of certain derivatives involves characterizing the catalyst using various techniques, highlighting the importance of understanding the chemical behavior of these compounds (Shirini, Moghadam, Moayedi, & Seddighi, 2014).

Scientific Research Applications

  • Durable Antimicrobial Properties for Cotton Fabrics : The use of 4-aminobenzenesulfonic acid-chloro-triazine adduct, related to 4-Chloronicotinoyl chloride, has been shown to impart durable antimicrobial properties to cotton fabrics. This is particularly effective against Staphylococcus aureus when applied using quaternary ammonium salts (Son et al., 2006).

  • Advanced Oxidation Processes : In the context of environmental science, high chloride concentrations can affect the degradation of pollutants like Acid Orange 7 in advanced oxidation processes, potentially forming chlorinated aromatic compounds (Yuan et al., 2011).

  • Chemical Reactions and Synthesis : 2-Chloronicotinoyl chloride reacts with 2-mercaptopyridine to produce various chemical compounds, indicating its role in complex chemical synthesis processes (de Souza et al., 2006).

  • Synthesis of Potential Nootropic Drugs : N-(6-chloronicotinoyl)--aminobutyric acid, a structural analog of picamilon and related to 4-Chloronicotinoyl chloride, has been synthesized with a high yield. This compound shows promise as a new nootropic and vasodilating drug (Kovganko et al., 2011).

  • Pharmaceutical Intermediate Synthesis : A more efficient method has been developed to synthesize diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs, showcasing its relevance in pharmaceutical research (Xiong et al., 2018).

  • Environmental Applications : Studies have also explored the degradation of pollutants like 4-chlorophenol in wastewater treatment, where 4-Chloronicotinoyl chloride related compounds can play a role in the effective removal of these contaminants (De Coster et al., 2017).

properties

IUPAC Name

4-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-2-9-3-4(5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQKICWPCREIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544682
Record name 4-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloronicotinoyl chloride

CAS RN

100791-00-2
Record name 4-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

o-Halogeno-(hetero-)aryl-carboxylic acid halides which can be employed in the process according to the invention, and processes for their preparation, are known. Thus, for example, J. Am. Chem. Soc. 40,233 (1908) describes the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride by reacting 2-ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride. The reaction of 2-hydroxy-quinoxaline-3-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide to give 2-chloroquinoxaline-3-carboxylic acid chloride is described in Arch. Pharm. 306, 401 (1973). The reaction 4-chloronicotinic acid with thionyl chloride under reflex to give 4-chloronicotinic acid chloride is described in J. Chem. Soc. (C), 1966, 1816.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Koščík, P Kristian, O Forgáč - Collection of Czechoslovak …, 1983 - cccc.uochb.cas.cz
New synthesis of pyrido[3,4-e]-1,3-thiazines consisting in reaction of 2,6-dimethyl-4-chloronicotinoyl isothiocyanate with primary or secondary amines, or with benzaldehyde …
Number of citations: 7 cccc.uochb.cas.cz
WCJ Ross - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… 4-Chloronicotinamide has been prepared by the action of ammonia on 4-chloronicotinoyl chloride or more conveniently on the mixed anhydride formed from 4-chloronicotinic acid and …
Number of citations: 34 pubs.rsc.org
FF Kneisel, H Leuser, P Knochel - Synthesis, 2005 - thieme-connect.com
… Reaction with 4-chloronicotinoyl chloride in the presence of CuCN·2LiCl (10 mol%) furnished the functionalized mixed diaryl ketone 16 with 77% yield (Scheme [5] ). …
Number of citations: 20 www.thieme-connect.com
VP Litvinov, SV Roman, VD Dyachenko - Russian Chemical Reviews, 2000 - pubs.rsc.org
… A similar reaction of 2-cyanomethyl derivatives of hetarenes with 4-chloronicotinoyl chloride yielded annelated azahetareno1,6-naphthyridines 154b ±158b.…
Number of citations: 104 pubs.rsc.org

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